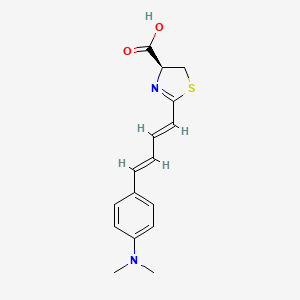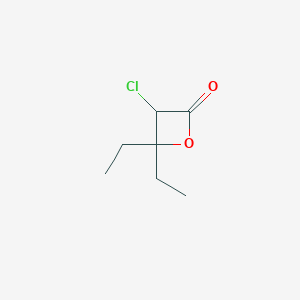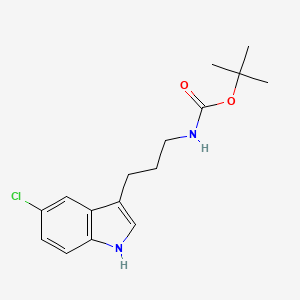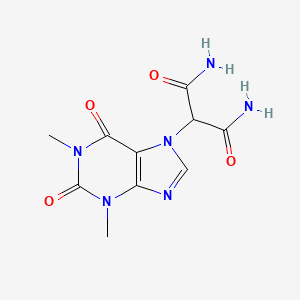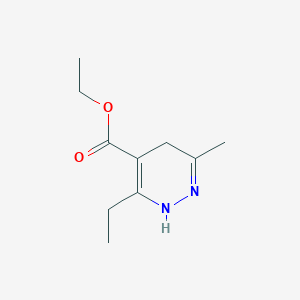![molecular formula C17H14N2O3 B14013072 2-(4-Nitrophenyl)-2,3,3a,4-tetrahydro[1]benzopyrano[4,3-b]pyrrole CAS No. 67133-30-6](/img/structure/B14013072.png)
2-(4-Nitrophenyl)-2,3,3a,4-tetrahydro[1]benzopyrano[4,3-b]pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1Benzopyrano[4,3-b]pyrrole, 2,3,3a,4-tetrahydro-2-(4-nitrophenyl)- is a complex organic compound characterized by its unique structure, which includes a benzopyrano and pyrrole ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1Benzopyrano[4,3-b]pyrrole, 2,3,3a,4-tetrahydro-2-(4-nitrophenyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and consistency in production.
Analyse Des Réactions Chimiques
Types of Reactions: This compound undergoes various chemical reactions, including:
- Oxidation : It can be oxidized under specific conditions to form corresponding oxides.
- Reduction : Reduction reactions can convert nitro groups to amines.
- Substitution : Electrophilic and nucleophilic substitution reactions can modify the aromatic ring.
- Oxidation : Common oxidizing agents include potassium permanganate and chromium trioxide.
- Reduction : Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
- Substitution : Conditions vary depending on the substituent, but typical reagents include halogens and organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, it can be used to study enzyme interactions and cellular processes due to its potential bioactivity.
Medicine: Medicinally, this compound may serve as a lead compound for developing new drugs, particularly those targeting specific enzymes or receptors.
Industry: In industry, it can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism of action of 1Benzopyrano[4,3-b]pyrrole, 2,3,3a,4-tetrahydro-2-(4-nitrophenyl)- involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can trigger various biochemical pathways, leading to the desired effects.
Comparaison Avec Des Composés Similaires
Similar Compounds:
- Dichloroaniline : Aniline derivatives with chlorine substitutions.
- Bioplastics : Polymers derived from renewable sources with potential biodegradability.
Uniqueness: What sets 1Benzopyrano[4,3-b]pyrrole, 2,3,3a,4-tetrahydro-2-(4-nitrophenyl)- apart is its unique ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, from drug development to material science.
Propriétés
Numéro CAS |
67133-30-6 |
|---|---|
Formule moléculaire |
C17H14N2O3 |
Poids moléculaire |
294.30 g/mol |
Nom IUPAC |
2-(4-nitrophenyl)-2,3,3a,4-tetrahydrochromeno[4,3-b]pyrrole |
InChI |
InChI=1S/C17H14N2O3/c20-19(21)13-7-5-11(6-8-13)15-9-12-10-22-16-4-2-1-3-14(16)17(12)18-15/h1-8,12,15H,9-10H2 |
Clé InChI |
XCXLDOAETOHPKD-UHFFFAOYSA-N |
SMILES canonique |
C1C2COC3=CC=CC=C3C2=NC1C4=CC=C(C=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


